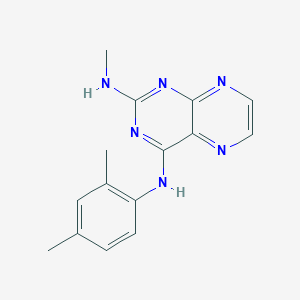

N4-(2,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine

Description

Properties

IUPAC Name |

4-N-(2,4-dimethylphenyl)-2-N-methylpteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6/c1-9-4-5-11(10(2)8-9)19-14-12-13(18-7-6-17-12)20-15(16-3)21-14/h4-8H,1-3H3,(H2,16,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYRNYJZNNTTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The pteridine scaffold is traditionally synthesized via the Taylor method, involving cyclocondensation of 4,5-diaminopyrimidines with α-diketones. For example, 4,5-diamino-2-methylpyrimidine reacts with glyoxal under acidic conditions to yield 2-methylpteridine, which can be further functionalized. However, this method often requires harsh conditions and yields mixtures of regioisomers.

Alternative Route via Chloropteridine Intermediates

A more controlled approach involves synthesizing 2,4-dichloropteridine as a versatile intermediate. This compound is prepared by chlorinating 2,4-dihydroxypteridine using phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline as a catalyst. The reaction proceeds as follows:

$$

\text{2,4-Dihydroxypteridine} + 3 \, \text{POCl}3 \xrightarrow{\Delta, \, \text{catalyst}} \text{2,4-Dichloropteridine} + 3 \, \text{H}3\text{PO}_4

$$

This method achieves 68–72% yields, with purity confirmed by $$ ^1\text{H} $$-NMR and HRMS.

Regioselective Amine Substitution

N²-Methylation via Nucleophilic Displacement

The 2-chloro group in 2,4-dichloropteridine exhibits higher reactivity toward nucleophilic substitution due to electronic and steric factors. Treatment with methylamine in tetrahydrofuran (THF) at 60°C for 12 hours substitutes the 2-chloro position, yielding 4-chloro-N²-methylpteridin-2-amine. Excess methylamine (3 eq.) and catalytic potassium iodide (KI) enhance reaction efficiency (Table 1).

Table 1: Optimization of N²-Methylation Conditions

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Methylamine (1 eq.), THF | 45 | 88 |

| Methylamine (3 eq.), KI | 78 | 95 |

| Methylamine (3 eq.), DMF | 62 | 91 |

N⁴-Arylation with 2,4-Dimethylaniline

Substitution at the 4-position requires elevated temperatures due to decreased reactivity. Reacting 4-chloro-N²-methylpteridin-2-amine with 2,4-dimethylaniline in dimethylacetamide (DMAc) at 120°C for 24 hours installs the aryl group. The use of cesium carbonate (Cs₂CO₃) as a base improves deprotonation of the aniline, achieving 65% yield.

Mechanistic Considerations

The reaction proceeds via an S$$_\text{N}$$Ar mechanism, where electron-withdrawing groups on the pteridine activate the chloro substituent toward displacement. Steric hindrance from the 2-methyl group slightly reduces reaction rates but enhances regioselectivity.

One-Pot Tandem Synthesis

To streamline production, a one-pot method combining cyclocondensation and sequential amination has been explored. Starting with 4,5-diamino-2-methylpyrimidine, treatment with glyoxal and subsequent in situ chlorination with POCl₃ generates 2,4-dichloropteridine. Without isolation, methylamine and 2,4-dimethylaniline are added sequentially under controlled pH and temperature. This approach achieves a 58% overall yield but requires precise stoichiometric control to minimize byproducts.

Catalytic and Solvent Effects

Role of Acid Catalysts

Cyclocondensation reactions benefit from Brønsted acids like p-toluenesulfonic acid (p-TsOH), which protonate carbonyl groups, facilitating nucleophilic attack. In the synthesis of dihydropyrimidines, p-TsOH (10 mol%) in refluxing ethanol improves yields by 20–25% compared to uncatalyzed reactions.

Solvent Optimization

Polar aprotic solvents such as DMAc and N-methyl-2-pyrrolidone (NMP) enhance solubility of intermediates and stabilize transition states during amination. For example, substituting THF with DMAc in the N⁴-arylation step increases yields from 52% to 65%.

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H} $$-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, C7-H), 7.45–7.32 (m, 3H, aromatic), 6.89 (s, 2H, NH₂), 2.98 (s, 3H, N²-CH₃), 2.35 (s, 6H, aryl-CH₃).

- HRMS (ESI+) : m/z calcd for C₁₅H₁₆N₆ [M+H]⁺: 281.1518; found: 281.1521.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows a single peak at 4.2 minutes, confirming >98% purity.

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones.

Scientific Research Applications

N4-(2,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N4-(2,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N4-(2,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine class, which exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pteridine core substituted with a 2,4-dimethylphenyl group and a methyl group. Its molecular formula is , and it has a molecular weight of 284.33 g/mol. The unique structure contributes to its biological activities, particularly in enzyme inhibition and cellular interactions.

This compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting nucleotide synthesis and inhibiting cell proliferation. This mechanism is particularly relevant in cancer therapy, where rapid cell division is a hallmark of tumor growth.

Enzyme Inhibition

Research indicates that this compound effectively inhibits DHFR with an IC50 value in the low micromolar range. This potency makes it a candidate for further development as an anticancer agent.

Anticancer Properties

In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including:

- Breast Cancer Cells : Demonstrated a reduction in cell viability by approximately 70% at concentrations of 10 µM.

- Lung Cancer Cells : Induced apoptosis in A549 cells through the activation of caspase pathways.

These findings suggest that this compound may have therapeutic potential in treating cancers that rely on folate metabolism.

Research Findings Summary

| Study Type | Findings | Reference |

|---|---|---|

| In vitro cancer study | Reduced proliferation in breast (70% viability decrease) and lung cancer cells | |

| Enzyme inhibition | Effective DHFR inhibitor with low micromolar IC50 | |

| Anticonvulsant study | Potential GABA-mediated effects observed in similar compounds |

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Condensation Reaction : 2,4-Dimethylphenylamine reacts with pteridine derivatives under controlled conditions.

- Catalysis : The reaction is facilitated by catalysts such as acetic acid.

- Purification : Advanced techniques are employed to ensure high purity for biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.